2QD8YT8Rwz

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

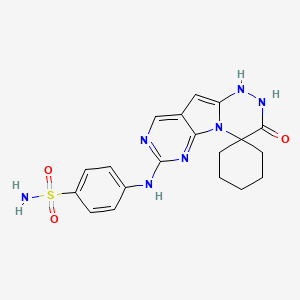

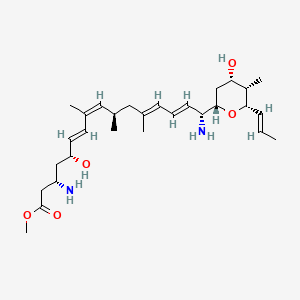

INX-315 is a novel and potent inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has shown significant promise in preclinical studies for its ability to induce cell cycle arrest and senescence in various cancer types, particularly those with CCNE1 amplification and breast cancers resistant to CDK4/6 inhibitors .

Métodos De Preparación

The synthesis of INX-315 involves serial modifications of trilaciclib, a known CDK4/6 inhibitor . The specific synthetic routes and reaction conditions for INX-315 have not been fully disclosed in the available literature. it is known that the compound is synthesized through a series of chemical reactions that enhance its selectivity and potency towards CDK2 .

Análisis De Reacciones Químicas

INX-315 primarily undergoes biochemical reactions involving its interaction with CDK2 and its cyclin partners. The compound has a half-maximal inhibitory concentration (IC50) of 0.6 nanomolar for CDK2/cyclin E1, indicating its high potency . The major product of these reactions is the inhibition of CDK2 activity, leading to cell cycle arrest in the G1 phase .

Aplicaciones Científicas De Investigación

INX-315 has several scientific research applications:

Cancer Research: INX-315 has demonstrated robust antitumor activity in CCNE1-amplified cancers and breast cancers resistant to CDK4/6 inhibitors It promotes retinoblastoma protein hypophosphorylation and therapy-induced senescence, leading to durable control of tumor growth.

Cell Cycle Studies: The compound is used to study the role of CDK2 in cell cycle progression and its potential as a therapeutic target in cancer.

Drug Resistance Research: INX-315 is valuable in research focused on overcoming resistance to existing cancer therapies, particularly CDK4/6 inhibitors.

Mecanismo De Acción

INX-315 exerts its effects by selectively inhibiting CDK2, a key regulator of the cell cycle. CDK2, when bound to cyclin E1 or E2, drives the transition from the G1 to the S phase of the cell cycle . By inhibiting CDK2, INX-315 prevents this transition, leading to cell cycle arrest and a phenotype resembling cellular senescence . This inhibition also results in the hypophosphorylation of the retinoblastoma protein, further contributing to cell cycle arrest .

Comparación Con Compuestos Similares

INX-315 is unique in its high selectivity and potency towards CDK2 compared to other CDK inhibitors. Similar compounds include:

Trilaciclib: A CDK4/6 inhibitor from which INX-315 was derived.

Palbociclib: Another CDK4/6 inhibitor used in the treatment of hormone receptor-positive breast cancer.

Ribociclib: A CDK4/6 inhibitor similar to palbociclib.

INX-315 stands out due to its specific targeting of CDK2, making it a promising candidate for cancers that are resistant to CDK4/6 inhibitors .

Propiedades

Número CAS |

2745060-92-6 |

|---|---|

Fórmula molecular |

C19H21N7O3S |

Peso molecular |

427.5 g/mol |

Nombre IUPAC |

4-[(12-oxospiro[1,3,5,10,11-pentazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-4-yl)amino]benzenesulfonamide |

InChI |

InChI=1S/C19H21N7O3S/c20-30(28,29)14-6-4-13(5-7-14)22-18-21-11-12-10-15-24-25-17(27)19(8-2-1-3-9-19)26(15)16(12)23-18/h4-7,10-11,24H,1-3,8-9H2,(H,25,27)(H2,20,28,29)(H,21,22,23) |

Clave InChI |

KGJVKYSVVOQPDL-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2(CC1)C(=O)NNC3=CC4=CN=C(N=C4N23)NC5=CC=C(C=C5)S(=O)(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)

![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)

![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)

![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)